

Application Note: Quantification of Anabasine in Urine by LC-MS/MS

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Compound of Interest

Compound Name: Anabasine

Cat. No.: B190304

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Abstract

This application note details a robust and sensitive method for the quantification of **anabasine** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Anabasine, a minor tobacco alkaloid, serves as a specific biomarker for recent tobacco use, distinguishing it from nicotine replacement therapies.[1][2] The described protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research, smoking cessation programs, and epidemiological studies.

Introduction

Anabasine is a minor alkaloid found in tobacco.[1] Its presence in urine is a reliable indicator of recent tobacco exposure.[1] The measurement of **anabasine** is crucial for monitoring compliance in smoking cessation programs where individuals may be using nicotine replacement therapy (NRT).[3][4] Unlike nicotine, which is present in NRT products, **anabasine** is only introduced into the body through the use of tobacco products.[1] Therefore, its detection can confirm active smoking. LC-MS/MS offers high sensitivity and specificity for the quantification of **anabasine** in complex biological matrices like urine.[2][5] This document provides a detailed protocol for the analysis of **anabasine** in urine, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.

Experimental

Materials and Reagents

- **Anabasine** certified reference standard
- **Anabasine-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water (18.2 MΩ·cm)
- Human urine (drug-free)

Equipment

- Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
- Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Sample Preparation

A simple protein precipitation method is employed for sample preparation:[5][6]

- To a 1.5 mL microcentrifuge tube, add 30 µL of urine sample.

- Add 90 μ L of acetonitrile containing the internal standard (**Anabasine-d4**).[\[5\]](#)[\[6\]](#)
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 15,000 rpm for 10 minutes.[\[6\]](#)
- Carefully transfer 30 μ L of the supernatant to a new tube.[\[6\]](#)
- Dilute the supernatant with 120 μ L of deionized water.[\[6\]](#)
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 column (e.g., 50 x 2.1 mm, 1.7 μ m)[\[7\]](#)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 4.0 min: 95% B
 - 5.0 min: 95% B
 - 5.1 min: 5% B
 - 7.0 min: 5% B

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3][8]

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV[6]
- Source Temperature: 150 °C[6]
- Desolvation Temperature: 450 °C[6]
- Desolvation Gas Flow: 700 L/h[6]
- Cone Gas Flow: 150 L/h[6]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Anabasine	163.1	134.1	100	25
Anabasine-d4	167.1	138.1	100	25

Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for **anabasine**. [5][8] The coefficient of determination (r^2) was consistently ≥ 0.995 . [1][9] A weighted (1/x) linear regression is used to construct the calibration curve. [9]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the

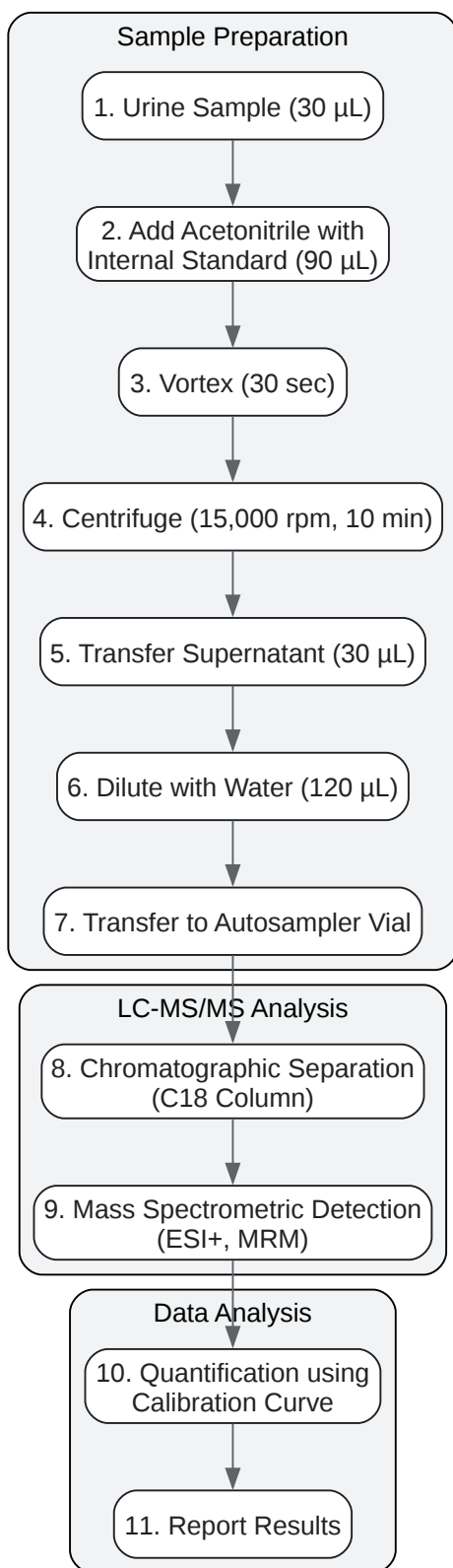
table below. The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within $\pm 15\%$ of the nominal values.[8]

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV) (n=6)	Intra-day Accuracy (%) (n=6)	Inter-day Precision (%CV) (n=18)	Inter-day Accuracy (%) (n=18)
Low	5	< 10	95 - 105	< 10	95 - 105
Medium	50	< 8	97 - 103	< 8	97 - 103
High	500	< 5	98 - 102	< 5	98 - 102

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for **anabasine** in urine were determined to be approximately 0.2 ng/mL and 0.5 ng/mL, respectively.[10] This sensitivity is sufficient for distinguishing smokers from non-smokers.[10]

Workflow Diagram



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Caption: Workflow for the quantification of **anabasine** in urine.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of **anabasine** in human urine. The simple sample preparation, rapid analysis time, and high specificity make it an ideal tool for researchers, scientists, and drug development professionals involved in tobacco-related studies. This method can effectively differentiate tobacco users from individuals using nicotine replacement therapies, thereby providing valuable data for clinical and research applications.

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